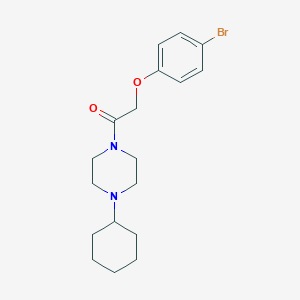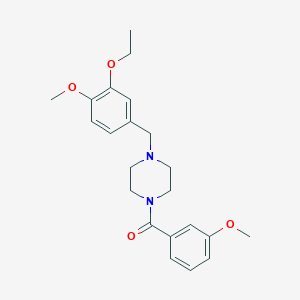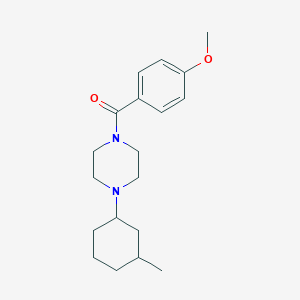![molecular formula C18H19ClN2O B247986 N~1~-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE](/img/structure/B247986.png)
N~1~-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the chlorophenyl derivative with the isoquinoline derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of N1-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N~1~-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
N~1~-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N1-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N-(3-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- N-(3-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)butanamide
Uniqueness
N~1~-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE is unique due to its specific structural features, such as the length of the carbon chain connecting the isoquinoline and chlorophenyl groups
属性
分子式 |
C18H19ClN2O |
|---|---|
分子量 |
314.8 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide |
InChI |
InChI=1S/C18H19ClN2O/c19-16-6-3-7-17(12-16)20-18(22)9-11-21-10-8-14-4-1-2-5-15(14)13-21/h1-7,12H,8-11,13H2,(H,20,22) |
InChI 键 |
JLNSLLGNIUAVRJ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC(=CC=C3)Cl |
规范 SMILES |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-N-phenylpropanamide](/img/structure/B247903.png)
![N-(3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247904.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247905.png)
![N-(3-chloro-2-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247907.png)
![1-(4-Chlorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247908.png)
![1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE](/img/structure/B247909.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylcyclohexyl)piperazine](/img/structure/B247916.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine](/img/structure/B247918.png)
![1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE](/img/structure/B247921.png)
![1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247925.png)

